molecular formula C12H12N4O2S B6140539 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide

2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No. B6140539
M. Wt: 276.32 g/mol
InChI Key: DELZKZQAJQUQJG-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide, also known as ATC, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes involved in cell division and proliferation. This may explain its anti-cancer activity, as well as its potential as an antimicrobial agent.
Biochemical and Physiological Effects:
2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth of bacteria and fungi. Additionally, 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide in laboratory experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research involving 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide. One potential avenue of investigation is the development of new anti-cancer agents based on the structure of 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide, as well as its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide, with the goal of improving its solubility and reducing its cost of production.

Synthesis Methods

The synthesis of 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide has been achieved through a multi-step process involving the condensation of 4-methylthiosemicarbazide and 4-hydroxybenzaldehyde followed by cyclization with α-bromoacetophenone. The final product is obtained through the reaction of the resulting thiazole intermediate with hydrazine hydrate.

Scientific Research Applications

2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-amino-N'-(4-hydroxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7-10(19-12(13)15-7)11(18)16-14-6-8-2-4-9(17)5-3-8/h2-6,17H,1H3,(H2,13,15)(H,16,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZKZQAJQUQJG-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N'-[(E)-(4-hydroxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide

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